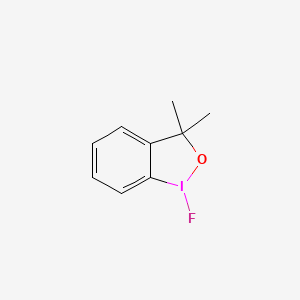

1-Fluoro-3,3-dimethyl-1,2-benziodoxole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-fluoro-3,3-dimethyl-1λ3,2-benziodoxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FIO/c1-9(2)7-5-3-4-6-8(7)11(10)12-9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FISITPXJYDTLHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2I(O1)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391728-13-4 | |

| Record name | 1-Fluoro-3,3-dimethyl-1,2-benziodoxole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

electrophilic fluorination mechanism with hypervalent iodine reagents

An In-Depth Technical Guide to the Core Mechanisms of Electrophilic Fluorination with Hypervalent Iodine Reagents

Foreword: Beyond the Reagent Bottle

For the modern researcher in medicinal and agrochemical development, the strategic introduction of fluorine is not merely a synthetic step; it is a transformative act. The unique physicochemical properties imparted by fluorine—enhanced metabolic stability, increased lipophilicity, and modulated bioavailability—make the C-F bond a cornerstone of contemporary molecular design.[1][2] For decades, this transformation was often relegated to harsh, hazardous reagents. The advent of hypervalent iodine chemistry has marked a paradigm shift, offering a toolkit of comparatively mild, selective, and environmentally benign reagents for this critical task.[1][3][4][5]

This guide is not a simple recitation of published procedures. It is a deep mechanistic exploration crafted from a field scientist's perspective. We will dissect the "why" behind the "how"—exploring the causal relationships that dictate reaction outcomes, from the choice of precatalyst to the subtle influence of the solvent cage. Our focus is on building a foundational, intuitive understanding of the core mechanistic pathways, empowering you to troubleshoot, optimize, and innovate in your own work.

The Arsenal: A Primer on Hypervalent Iodine(III) Fluorinating Agents

At the heart of these reactions are λ³-iodanes, iodine(III) species that possess a unique combination of electrophilicity at the iodine center and the ability to act as a source of electrophilic fluorine.[6][7] These reagents are broadly categorized into two families, each with distinct implications for experimental design.

The Workhorses: (Difluoroiodo)arenes (ArIF₂)

These are often the simplest conceptual entry point. Generated in situ, they are highly reactive and potent fluorinating agents. Their transient nature, however, necessitates careful control of reaction conditions.

-

Synthesis: There are two primary routes to generate ArIF₂ species.[4][5]

-

Oxidative Fluorination of Iodoarenes: An iodoarene precatalyst is oxidized in the presence of a fluoride source. A common combination is an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) with a fluoride source such as pyridine-HF or triethylamine-hydrofluoride.[3][4]

-

Ligand Exchange: A more stable hypervalent iodine(III) precursor, such as an iodosylarene (ArIO) or a diacetoxyiodoarene (ArI(OAc)₂), undergoes ligand exchange with a fluoride source.[4][5]

-

The Specialists: Stable and Isolable Fluoroiodanes

To overcome the handling challenges of in situ generated reagents, significant effort has been invested in developing bench-stable, crystalline fluoroiodanes. These reagents often incorporate a chelating sidearm on the aryl ring, which stabilizes the hypervalent iodine center.[8][9] A prime example is the fluoroiodane derived from 2-iodobenzoic acid derivatives, which are air- and moisture-stable solids.[8] Their stability and well-defined nature make them ideal for reactions requiring precise stoichiometry and for mechanistic studies.

The Core Logic: Deconstructing the Mechanistic Pathways

While the specific transition states and intermediates vary with the substrate and reagent, electrophilic fluorination with λ³-iodanes can be understood through a few fundamental mechanistic paradigms. The driving force for all these pathways is the highly favorable reduction of the iodine(III) center to a stable iodine(I) iodoarene.[7]

Pathway A: The Concerted Reductive Elimination

This is the most direct and frequently invoked mechanism, particularly for the fluorination of soft nucleophiles like β-dicarbonyl compounds.

-

Nucleophilic Attack & Ligand Exchange: The enol or enolate form of the substrate attacks the highly electrophilic iodine(III) center. This displaces one of the ligands (e.g., another fluoride or an acetate) to form a new Iodine-Carbon or Iodine-Oxygen bond.

-

Reductive Elimination: The key C-F bond-forming step occurs via reductive elimination. The fluorine ligand and the newly attached substrate are expelled together from the iodine's coordination sphere. This concerted process forms the fluorinated product and the reduced iodoarene byproduct.[6][7]

Caption: Alkene fluorination via a bridged iodonium intermediate.

Pathway C: Single-Electron Transfer (SET) Mechanisms

For highly electron-rich substrates, such as certain aromatic rings, a single-electron transfer mechanism may compete with or dominate the polar pathways. Evidence for these pathways can include the observation of radical species by EPR spectroscopy. [6]

-

SET Initiation: An electron is transferred from the substrate to the iodine(III) reagent. This generates a substrate radical cation and a transient iodine(II) radical species.

-

Radical Coupling or Fluoride Trapping: The substrate radical cation can then be trapped by a fluoride anion or undergo coupling with a fluorine radical (generated from the fragmentation of the iodine species) to form the final product.

The Catalytic Cycle: An Engine for Fluorination

The true power of hypervalent iodine chemistry is realized in catalytic systems, where a sub-stoichiometric amount of an iodoarene precatalyst drives the reaction. This approach is more atom-economical and avoids the need to isolate potentially unstable iodine(III) reagents.

The catalytic cycle is a synthesis of the concepts discussed above:

-

Oxidation (Initiation): The cycle begins with the oxidation of the stable, commercially available iodoarene (ArI) to the active ArIF₂ species using a terminal oxidant (e.g., m-CPBA) and a fluoride source (e.g., HF-Pyridine). [3][4]2. Fluorination (Turnover): The catalytically generated ArIF₂ reagent engages the substrate via one of the mechanistic pathways (A, B, or C) to deliver fluorine, producing the desired product.

-

Regeneration: In the fluorination step, the ArIF₂ is reduced back to the ArI precatalyst, which is then free to re-enter the oxidative phase of the cycle, enabling catalytic turnover.

Caption: The catalytic cycle for hypervalent iodine-mediated fluorination.

Field-Proven Insights: Causality in Experimental Design

A protocol is more than a list of instructions; it's a system where every choice has a consequence.

-

Reagent Choice (In situ vs. Stable): The decision to use an in situ generated ArIF₂ versus a stable, isolable fluoroiodane is a trade-off between convenience and control. In situ generation is often practical for screening and initial discovery, but stable reagents provide superior reproducibility and are essential for sensitive substrates where the presence of a co-oxidant could lead to side reactions. [8][9]* The Role of the Fluoride Source: The choice of fluoride source is critical. HF-Pyridine is a potent and widely used source but is highly corrosive and requires specialized handling. Solid sources like CsF are easier to handle but their low solubility can impact reaction kinetics. [4][5]Triethylamine trihydrofluoride (TREAT-HF) offers a good balance of reactivity and handling safety. [8]* Solvent Effects: Non-coordinating solvents like dichloromethane or acetonitrile are common. Protic solvents are generally avoided as they can compete with the substrate in attacking the iodine center. In some cases, solvent can play a direct role by stabilizing charged intermediates, potentially shifting the mechanistic pathway. [9]

A Self-Validating Protocol: Catalytic α-Fluorination of a β-Ketoester

This protocol for the fluorination of ethyl 2-oxocyclopentanecarboxylate serves as a reliable, self-validating workflow, grounded in the mechanistic principles discussed.

Workflow Diagram

Caption: Experimental workflow for catalytic α-fluorination.

Detailed Methodology

-

Materials:

-

4-Iodotoluene (10 mol%)

-

Ethyl 2-oxocyclopentanecarboxylate (1.0 equiv)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 equiv)

-

Pyridine-HF (70% HF, 1.5 equiv)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous solutions of NaHCO₃ and Na₂S₂O₃

-

-

Procedure:

-

Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-iodotoluene (0.1 mmol) and ethyl 2-oxocyclopentanecarboxylate (1.0 mmol).

-

Inerting: Seal the flask with a septum, and purge with argon for 5 minutes.

-

Solvent Addition: Add anhydrous DCM (5 mL) via syringe and stir to dissolve the solids.

-

Cooling: Cool the flask to 0 °C in an ice-water bath.

-

Reagent Addition (CAUTION): Slowly add pyridine-HF (1.5 mmol) via a plastic syringe. [Causality: Pyridine-HF is the fluoride source required for the formation of the active ArIF₂ species.] Stir for 5 minutes.

-

Oxidant Addition: Add m-CPBA (1.2 mmol) portion-wise over 10 minutes, ensuring the internal temperature does not rise significantly. [Causality: m-CPBA is the terminal oxidant that converts the I(I) precatalyst to the active I(III) state.]

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the consumption of the starting material by TLC.

-

Quenching: Upon completion, cool the flask back to 0 °C and slowly quench the reaction by adding a 1:1 mixture of saturated aq. NaHCO₃ and Na₂S₂O₃ until effervescence ceases. [Causality: Na₂S₂O₃ reduces excess oxidant, and NaHCO₃ neutralizes the acidic HF.]

-

Workup: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the α-fluorinated product.

-

Data Summary: Substrate Scope

The catalytic methodology is applicable to a range of substrates. The following table provides representative data.

| Substrate | Fluoride Source | Oxidant | Yield (%) | Reference |

| Ethyl 2-oxocyclopentanecarboxylate | HF/Pyridine | mCPBA | 83 | [3] |

| 1,3-Diphenyl-1,3-propanedione | Et₃N·5HF | mCPBA | 95 | [3] |

| Diethyl malonate | HF/Pyridine | mCPBA | 75 | [3] |

| 2-Acetylcyclohexanone | Et₃N·3HF | mCPBA | 88 | [3] |

Future Horizons

The field of hypervalent iodine-mediated fluorination continues to advance at a rapid pace. The development of chiral iodoarene precatalysts for enantioselective fluorinations is a particularly active and promising frontier, offering the potential to construct complex, stereodefined fluorinated molecules with high efficiency. [3]As our mechanistic understanding deepens, so too will our ability to design more powerful, selective, and sustainable fluorination technologies for the challenges of tomorrow.

References

-

Singh, F. V., & Wirth, T. (2022). Progress in organocatalysis with hypervalent iodine catalysts. Chemical Society Reviews, 51(18), 8102–8139. [Link]

-

Stuart, A. M., et al. (2013). Electrophilic fluorination using a hypervalent iodine reagent derived from fluoride. Chemical Communications, 49(75), 8297-8299. [Link]

-

Yusubov, M. S., & Zhdankin, V. V. (2024). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. Chemical Reviews. [Link]

-

Zhdankin, V. V. (2024). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. American Chemical Society. [Link]

-

Sakthivel, K., et al. (2022). Recent progress in hypervalent iodine-mediated fluorination of organic compounds. ARKIVOC, 2022(7), 138-165. [Link]

-

Wang, R., et al. (2024). Hypervalent Iodine-Catalyzed Fluorination of Diene-Containing Compounds: A Computational Study. International Journal of Molecular Sciences, 25(13), 7109. [Link]

-

Togni, A., et al. (2014). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews, 114(12), 6330–6378. [Link]

-

MacMillan Group. (2003). The Chemistry of Hypervalent Iodine. Princeton University. [Link]

-

Patel, H. (2013). Electrophilic Fluorination. Bryn Mawr College. [Link]

-

Stuart, A. M., et al. (2024). Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides. Beilstein Journal of Organic Chemistry, 20, 1111–1117. [Link]

-

Kohlhepp, S. V., & Gulder, T. (2016). Hypervalent iodine(iii) fluorinations of alkenes and diazo compounds: new opportunities in fluorination chemistry. Chemical Society Reviews, 45(22), 6270-6288. [Link]

-

Stuart, A. M., et al. (2024). Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides. National Center for Biotechnology Information. [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. brynmawr.edu [brynmawr.edu]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. researchgate.net [researchgate.net]

- 9. Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Deep Dive into the Reactivity of 1-Fluoro-3,3-dimethyl-1,2-benziodoxole: A Guide for the Modern Chemist

Introduction: Unveiling a Modern Fluorinating Agent

In the ever-expanding toolkit of synthetic organic chemistry, the quest for safe, selective, and efficient fluorinating agents is paramount. Organofluorine compounds are of immense interest in pharmaceuticals, agrochemicals, and materials science, owing to the unique properties conferred by the fluorine atom. Among the class of electrophilic fluorinating agents, hypervalent iodine(III) reagents have emerged as powerful tools. This guide provides an in-depth theoretical and practical examination of 1-Fluoro-3,3-dimethyl-1,2-benziodoxole, a compound that stands at the forefront of this chemical class.

This document moves beyond a simple recitation of facts to explore the fundamental principles governing the reactivity of this reagent. We will dissect its electronic structure, delve into computationally elucidated reaction mechanisms, and provide a framework for predicting its behavior. The insights presented herein are curated for researchers, scientists, and drug development professionals who seek to harness the full potential of modern fluorination chemistry.

Molecular Architecture: The Foundation of Reactivity

The reactivity of any chemical entity is intrinsically linked to its three-dimensional structure and electronic properties. This compound, a λ³-iodane, is no exception. Its stability and capacity to act as an electrophilic fluorine source are direct consequences of its unique molecular geometry.

Synthesis and Structural Confirmation

The title compound is accessible through the oxidative fluorination of its precursor, 2-(2-Iodophenyl)propan-2-ol. A common and effective method involves the use of Selectfluor™ (F-TEDA-BF₄) in a suitable solvent like acetonitrile.[1] This synthesis provides a stable, crystalline solid that can be handled under standard laboratory conditions.[1]

Exemplary Synthetic Protocol: Preparation of this compound [1]

-

Dissolution: Dissolve 2-(2-Iodophenyl)-propan-2-ol (1.0 eq) in acetonitrile.

-

Addition of Fluorinating Agent: Add Selectfluor™ (approx. 1.3 eq) to the solution in one portion.

-

Reaction: Stir the mixture at room temperature for approximately 16 hours.

-

Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the crude product in chloroform and wash with water.

-

Drying and Isolation: The organic layer should be dried carefully. Caution: Standard drying agents like anhydrous MgSO₄ can lead to the displacement of the fluoride by a sulfate anion.[1] Co-evaporation with benzene is a recommended alternative to prevent this side reaction.[1] The final product is typically isolated as a crystalline solid.

The Hypervalent Iodine Core: A Theoretical Perspective

X-ray crystallographic analysis reveals that the iodine atom in this compound adopts a distorted T-shaped geometry.[1][2] This is a hallmark of 10-I-3 compounds (10 valence electrons, 3 ligands on Iodine) and is accurately predicted by Valence Shell Electron Pair Repulsion (VSEPR) theory. The geometry arises from a pseudotrigonal-bipyramidal arrangement where two lone pairs of electrons on the iodine atom occupy equatorial positions to minimize repulsion.[2] The apical positions are occupied by the highly electronegative fluorine atom and the endocyclic oxygen atom, while the phenyl ring occupies an equatorial position.

The I-F and I-O bonds are key to the molecule's reactivity. Crystallographic data indicates that the I-O bond length is approximately 2.017-2.022 Å, while the I-F bond is slightly longer at around 2.045-2.046 Å.[1] This is consistent with the trans effect observed in hypervalent iodine compounds, where the more electronegative ligand (Fluorine) weakens the bond to the ligand in the trans position (Oxygen).[1]

| Property | Value | Source |

| IUPAC Name | 1-fluoro-3,3-dimethyl-1λ³,2-benziodoxole | PubChem[3] |

| Molecular Formula | C₉H₁₀FIO | PubChem[3] |

| Molecular Weight | 280.08 g/mol | Fisher Scientific[4] |

| Physical Form | Crystalline Powder | Fisher Scientific[4] |

| Melting Point | 88°C | Fisher Scientific[4] |

| CAS Number | 1391728-13-4 | PubChem[3] |

Diagram 1: Synthesis of this compound

Caption: Nucleophilic attack on fluorine in an Sₙ2-type pathway.

The Role of the Iodine Center and Ligands

The electrophilicity of the fluorine atom is modulated by the iodine center and its other ligands. The benziodoxole framework provides a rigid scaffold that contributes to the stability of the reagent. The gem-dimethyl groups on the five-membered ring also play a role in tuning the electronic properties and solubility.

Theoretical studies indicate that the iodine atom in hypervalent iodine catalysts becomes electropositive due to its interaction with electronegative atoms like fluorine. [5]This positive character enhances its ability to stabilize the developing negative charge on the iodine as it is reduced from I(III) to I(I) during the fluorination reaction, thereby facilitating the process.

Comparing Reactivity: A Computational Benchmark

While this compound is effective, it is known to be less reactive than some other common electrophilic fluorinating agents. For instance, in one study, it was found to be completely unreactive for the fluorination of anisole under conditions where other reagents would succeed. [1]This difference in reactivity can be rationalized through computational chemistry.

By calculating the activation barriers for the fluorination of a standard model nucleophile with a series of different N-F and I-F reagents, a quantitative reactivity scale can be established. [6]Such studies consistently show that cationic reagents like Selectfluor™ exhibit lower activation barriers than neutral reagents. The fluoro-benziodoxole, being a neutral species, fits this trend, possessing a higher activation barrier and thus lower reactivity compared to its cationic counterparts. This insight is crucial for experimental design, allowing scientists to select a reagent of appropriate reactivity for a given transformation.

Practical Applications and Experimental Considerations

Theoretical understanding must be paired with practical application to be truly valuable. This compound has been successfully employed in the fluorination of various nucleophiles, including in the synthesis of fluorobenzoxazepines. [7]

General Protocol for Electrophilic Fluorination

The following represents a generalized, self-validating protocol for the fluorination of an activated substrate.

-

Substrate Preparation: Dissolve the nucleophilic substrate (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile) under an inert atmosphere.

-

Reagent Addition: Add this compound (typically 1.1-1.5 eq) to the solution. The reaction can often be performed at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS). The disappearance of the starting material and the appearance of a new, more polar spot (for TLC) often indicates product formation.

-

Quenching and Workup: Upon completion, the reaction can be quenched with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel to afford the desired fluorinated compound.

Analytical Characterization

Characterization of the reagent itself can be challenging due to its lability under certain analytical conditions. For example, it is known to decompose on silica gel, precluding analysis by standard chromatographic methods. [7]However, techniques like High-Resolution Mass Spectrometry (HRMS) and ¹⁹F-NMR are invaluable. In HRMS, a characteristic signal is the loss of fluorine from the molecular ion. [7]¹⁹F-NMR provides a clear and unambiguous signal for the I-F species. [7]

Safety, Handling, and Future Outlook

Trustworthiness in Protocol: As with all hypervalent iodine compounds, caution is advised. While generally stable, they are energetic materials that can decompose exothermally, particularly upon heating in the solid state. [2]The analogous trifluoromethyl derivative is known to undergo rapid exothermic decomposition above its melting point. [8]Standard laboratory safety precautions, including the use of personal protective equipment, should always be employed. The compound is also classified as an oxidizer and can cause skin and eye irritation. [3] The theoretical study of reagents like this compound continues to be a vibrant area of research. Future computational work will likely focus on developing more accurate predictive models for substrate scope and stereoselectivity, designing novel hypervalent iodine catalysts with enhanced reactivity and selectivity,[5][9] and exploring new reaction pathways beyond simple fluorination. The synergy between theoretical prediction and experimental validation will undoubtedly accelerate the discovery of next-generation reagents for applications in drug discovery and beyond.

References

- Title: [18F]Fluoro-benziodoxole: A no-carrier-added electrophilic fluorinating reagent.

- Title: Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents Source: ACS Publications URL

- Title: this compound | C9H10FIO | CID 72546672 Source: PubChem URL

- Title: this compound 98.

- Title: Mechanisms of Formation and Rearrangement of Benziodoxole-Based CF3 and SCF3 Transfer Reagents Source: The Journal of Organic Chemistry - ACS Publications URL

- Title: Recent Advances in the Application of Selectfluor (TM)

- Title: Hypervalent Iodine-Catalyzed Fluorination of Diene-Containing Compounds: A Computational Study Source: PMC - NIH URL

-

Title: 1-Fluoro-3,3-dimethyl-1,3-dihydro-1λ-benzo[d]i[2][7]odoxole Source: ResearchGate URL:

- Title: Recent Advances in the Application of Selectfluor TM F-TEDA-BF 4 as a Versatile Mediator or Catalyst in Organic Synthesis Source: MDPI URL

- Title: (PDF)

- Title: Transformations of Organic Molecules with F-TEDA-BF4 in Ionic Liquid Media Source: PMC - NIH URL

- Title: Recent progress in hypervalent iodine-mediated fluorination of organic compounds Source: arkat usa URL

- Title: Electrophilic fluorination Source: Wikipedia URL

- Title: Fluorination Chemistry Source: Sigma-Aldrich URL

- Title: A quantitative reactivity scale for electrophilic fluorinating reagents Source: RSC Publishing URL

- Title: Hypervalent iodine(iii)

- Title: Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V)

- Title: 1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole Source: Organic Syntheses Procedure URL

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | C9H10FIO | CID 72546672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 5. Hypervalent Iodine-Catalyzed Fluorination of Diene-Containing Compounds: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A quantitative reactivity scale for electrophilic fluorinating reagents - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. rsc.org [rsc.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Hypervalent iodine(iii) fluorinations of alkenes and diazo compounds: new opportunities in fluorination chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

Methodological & Application

monofluorination of β-ketoesters using 1-Fluoro-3,3-dimethyl-1,2-benziodoxole

Application Note: Precision Monofluorination of -Ketoesters using 1-Fluoro-3,3-dimethyl-1,2-benziodoxole

Executive Summary

This application note details the protocol for the electrophilic

While Selectfluor is the industry standard for general fluorination, this compound is particularly valuable for:

-

Sterically demanding substrates: Its planar geometry allows access to hindered enolates.

-

Late-stage functionalization: It operates under mild conditions, preserving sensitive functional groups.

-

Mechanistic Specificity: It avoids the generation of strong cationic byproducts often associated with N-F reagents.

Reagent Profile & Safety Architecture

Reagent Characteristics

| Property | Specification |

| Chemical Name | This compound |

| Common Name | Togni-F Reagent / Fluoro-benziodoxole |

| CAS Number | 1391728-13-4 |

| Molecular Weight | 280.08 g/mol |

| Appearance | White to pale yellow crystalline powder |

| Stability | Moisture sensitive; Thermally unstable >80°C (Exothermic decomposition) |

| Storage | -20°C under Argon/Nitrogen; Desiccated |

Critical Safety Protocol (Self-Validating System)

WARNING: Hypervalent iodine compounds are potentially explosive and shock-sensitive.

-

Thermal Limit: Never heat the neat solid above 60°C.

-

Chemical Incompatibility: Avoid contact with strong reducing agents or transition metal catalysts unless specified.

-

HF Generation: Upon hydrolysis or reaction, this reagent releases HF equivalents. All protocols must be performed in a fume hood with Calcium Gluconate gel (HF antidote) readily available.

Mechanistic Insight

The fluorination of

Mechanism of Action

-

Enolization: The

-ketoester tautomerizes to its enol form (often assisted by HF or Lewis acid additives). -

Ligand Exchange: The enol oxygen attacks the electrophilic iodine center, displacing the fluorine atom (or associating with it).

-

Reductive Elimination / Ligand Coupling: A rearrangement occurs where the fluorine is transferred to the

-carbon, and the iodine is reduced from I(III) to I(I), releasing the iodobenzoic acid derivative.

Figure 1: Mechanistic pathway for electrophilic fluorination using hypervalent iodine.

Experimental Protocol

Standard Operating Procedure (Activated Method)

This protocol utilizes an HF-amine additive to catalyze the enolization and activate the hypervalent iodine species, ensuring high yields even for less reactive substrates.

Reagents:

-

Substrate:

-Ketoester (1.0 equiv) -

Fluorinating Agent: this compound (2.0 equiv)[1]

-

Activator:

(Treat as HF source - CAUTION ) -

Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology:

-

Preparation (Glovebox/Inert Atmosphere):

-

Weigh This compound (2.0 equiv) into a dry reaction vial equipped with a magnetic stir bar.

-

Note: If a glovebox is unavailable, weigh rapidly in air and purge immediately with

. The reagent is hygroscopic.[2]

-

-

Solvent & Activator Addition:

-

Add anhydrous DCM (0.5 M concentration relative to substrate).

-

Add

(approx. 2.5 equiv). -

Observation: The mixture may be heterogeneous initially.

-

-

Substrate Addition:

-

Add the

-ketoester (1.0 equiv) neat or as a concentrated solution in DCM. -

Seal the vial immediately (Teflon-lined cap).

-

-

Reaction:

-

Heat the mixture to 40°C with vigorous stirring.

-

Time: 18–24 hours.

-

Monitoring: Monitor by TLC or

-NMR. The product usually appears at

-

-

Workup (Quenching):

-

Cool to room temperature.[2]

-

Carefully add saturated aqueous

solution. Caution: Gas evolution ( -

Extract with DCM (

). -

Wash combined organics with brine, dry over

, and concentrate.

-

-

Purification:

-

Purify via silica gel flash chromatography.[3]

-

Eluent: Typically Hexanes/EtOAc gradients. The fluorinated product is often slightly less polar than the starting material.

-

Workflow Diagram

Figure 2: Operational workflow for the fluorination protocol.[4]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Moisture in solvent deactivating the reagent. | Use freshly distilled DCM or molecular sieves. Ensure reagent was stored correctly. |

| Decomposition | Temperature too high (>50°C). | Strictly maintain 40°C. The I-F bond is labile. |

| Side Products | Radical pathway activation. | Add a radical scavenger (e.g., BHT) if radical byproducts are suspected (rare for this reagent). |

| Poor Separation | Iodobenzoic acid byproduct co-eluting. | Wash the organic layer with 1M NaOH during workup to remove the acidic iodine byproduct (2-(2-hydroxypropan-2-yl)iodobenzene derivative). |

References

-

Matoušek, V., Pietrasiak, E., & Togni, A. (2013). Synthesis and Reactivity of a Benziodoxole-Based Hypervalent Iodine Fluoro-Reagent. The Journal of Organic Chemistry, 78(13), 6763–6768.

-

TCI Chemicals. (n.d.). Product Protocol: this compound (Product No.[1] F0957). TCI Chemicals Application Notes.

-

Granados, A., & Vallribera, A. (2020).[5] Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Molecules, 25(14), 3264.[5]

-

Charpentier, J., Früh, N., & Togni, A. (2015). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews, 115(2), 650–682. (Context on Benziodoxole stability).

Application Note: Advanced Analytical Strategies for Monitoring Electrophilic Fluorinations Using 1-Fluoro-3,3-dimethyl-1,2-benziodoxole

Abstract

This document provides a comprehensive guide to the essential analytical techniques for monitoring organic reactions that utilize 1-Fluoro-3,3-dimethyl-1,2-benziodoxole, a prominent electrophilic fluorinating agent. Effective reaction monitoring is critical for optimizing yield, minimizing byproduct formation, and ensuring the safety and scalability of synthetic processes. This guide moves beyond mere procedural lists to explain the underlying principles behind methodological choices. We present detailed, field-tested protocols for Nuclear Magnetic Resonance Spectroscopy (¹⁹F and ¹H NMR), High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC), empowering researchers to generate robust and reliable data.

The Imperative for Real-Time Reaction Intelligence

This compound is a powerful reagent for the introduction of fluorine into organic molecules, a transformation of immense interest in medicinal and materials chemistry.[1] As with many hypervalent iodine reagents, its reactivity necessitates precise control and monitoring.[2][3] The core objective of monitoring these reactions is to track the simultaneous consumption of the starting material (substrate) and the fluorinating agent, and the corresponding formation of the desired fluorinated product and the reduced iodane byproduct, 2-(2-Iodophenyl)propan-2-ol. Understanding the kinetics and pathway of this transformation is not merely academic; it is fundamental to process optimization, impurity profiling, and ensuring reproducible outcomes.

The primary species to monitor in a typical reaction are:

-

Substrate: The organic molecule undergoing fluorination.

-

This compound: The active fluorinating agent.

-

Fluorinated Product: The desired outcome of the reaction.

-

Reduced Byproduct: 2-(2-Iodophenyl)propan-2-ol, the remnant of the fluorinating agent after fluorine transfer. Its appearance is a direct indicator of reaction progress.

This guide details the application of the most effective techniques to track these species, providing both qualitative and quantitative insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural and Quantitative Powerhouse

NMR spectroscopy is arguably the most powerful tool for in situ or ex situ monitoring of fluorination reactions due to its ability to provide unambiguous structural information and accurate quantification without chromatographic separation.[4][5]

¹⁹F NMR Spectroscopy: A Direct Window into Fluorination

The unique properties of the ¹⁹F nucleus—100% natural abundance, high gyromagnetic ratio, and a wide chemical shift range—make ¹⁹F NMR an exceptionally sensitive and specific technique for this application.[6][7] The large chemical shift dispersion minimizes signal overlap, providing a clean baseline and allowing for clear differentiation between the fluorine in the reagent and the newly formed C-F bond in the product.[6][8]

Causality Behind the Protocol: This protocol is designed for quantitative accuracy. An internal standard with a known concentration and a distinct ¹⁹F resonance is essential for precise quantification. A long relaxation delay (D1) is critical to ensure that all ¹⁹F nuclei fully relax between pulses, guaranteeing that the signal integration is directly proportional to the molar concentration.[9]

Experimental Protocol: Quantitative ¹⁹F NMR

-

Sample Preparation:

-

Carefully withdraw a 0.1 mL aliquot from the reaction mixture at a specific time point.

-

Immediately quench the aliquot in a vial containing 0.5 mL of a deuterated solvent (e.g., CDCl₃ or CD₃CN) that has been pre-loaded with a known concentration of an internal standard (e.g., trifluorotoluene). The quenching dilutes the sample and stops the reaction.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup & Acquisition:

-

Use a standard broadband or fluorine-specific probe.

-

Acquire the spectrum with proton decoupling.

-

Key Acquisition Parameters:

-

Pulse Angle: 30-45°

-

Relaxation Delay (D1): 25-30 seconds.[9] This is crucial for accurate integration.

-

Number of Scans (NS): 16-64, depending on concentration.

-

-

-

Data Analysis:

-

Process the spectrum (Fourier transform, phase, and baseline correction).

-

Integrate the signal for the internal standard, the this compound reagent, and the fluorinated product.

-

Calculate the concentration and conversion based on the relative integrations and the known concentration of the internal standard.

-

| Compound | Typical ¹⁹F Chemical Shift Range (ppm) | Notes |

| This compound | Varies (consult literature for specific δ) | Signal will decrease over time. |

| Fluorinated Product | Highly variable (-70 to -250 ppm) | Signal will increase over time. The specific shift is structurally dependent. |

| Internal Standard (e.g., C₆H₅CF₃) | ~ -63 ppm | Integration should remain constant across all time points. |

¹H NMR Spectroscopy: Monitoring the Organic Framework

While ¹⁹F NMR tracks the key fluorine-containing species, ¹H NMR provides complementary information about the non-fluorinated components of the reaction mixture. It is excellent for observing the disappearance of the substrate's characteristic peaks and the appearance of peaks from both the fluorinated product and the reduced iodane byproduct.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Follow the same quenching and dilution procedure as for ¹⁹F NMR. An internal standard (e.g., 1,3,5-trimethoxybenzene) can be added for quantification.

-

Acquisition: Acquire a standard proton spectrum. A relaxation delay of 1-5 seconds is typically sufficient.

-

Data Analysis:

-

Identify characteristic peaks for the substrate, product, and the byproduct.

-

Monitor the change in integration of these peaks over time relative to the internal standard to determine reaction progress.

-

| Compound | Key ¹H NMR Spectroscopic Handles |

| Substrate | Disappearance of a specific proton signal (e.g., at the reaction site). |

| Product | Appearance of new signals, possibly with H-F coupling. |

| 2-(2-Iodophenyl)propan-2-ol (Byproduct) | Appearance of characteristic aromatic and methyl proton signals. |

High-Performance Liquid Chromatography (HPLC): The Separation Specialist

Causality Behind the Protocol: The choice of a C18 column is based on its versatility for separating a wide range of organic molecules of moderate polarity. A gradient elution is employed to ensure adequate separation of all components, from the more polar byproduct to the less polar substrate and product, within a reasonable timeframe. A Diode Array Detector (DAD) is superior to a simple UV detector as it provides UV spectra for each peak, aiding in peak identification and purity assessment.

Experimental Protocol: Reversed-Phase HPLC

-

Sample Preparation:

-

Withdraw a ~0.05 mL aliquot from the reaction.

-

Quench immediately in 1.0 mL of the mobile phase (e.g., acetonitrile/water mixture). Quenching with a solution containing a small amount of sodium thiosulfate can be beneficial to neutralize the hypervalent iodine reagent.

-

Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

-

-

Chromatographic Conditions:

-

Column: C18, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start with a higher percentage of A, and linearly increase B over 10-20 minutes.

-

Flow Rate: 0.5 - 1.5 mL/min

-

Column Temperature: 30-40 °C

-

Detector: DAD/UV, monitoring at multiple wavelengths (e.g., 230 nm, 254 nm).

-

-

Data Analysis:

-

Identify peaks by comparing retention times with authentic standards of the starting material and, if available, the product. The byproduct peak can often be identified as a new, relatively polar component that grows over time.

-

Generate a calibration curve for the starting material to quantify its consumption accurately.

-

| Compound | Expected Elution Order (Reversed-Phase) | Notes |

| 2-(2-Iodophenyl)propan-2-ol (Byproduct) | Early | More polar, elutes first. |

| Substrate / Product | Mid-to-Late | Elution order depends on relative polarity. |

| This compound | Mid-to-Late | May degrade on column; monitor its disappearance. |

Visualization of Monitoring Workflows

General Analytical Workflow

The following diagram illustrates the standardized workflow for analyzing a reaction aliquot.

Caption: Standard workflow from reaction sampling to data interpretation.

Decision Matrix for Technique Selection

Choosing the right analytical tool depends on the specific requirements of the study.

Caption: Decision tree for selecting the optimal analytical technique.

Trustworthiness and Self-Validation

To ensure the integrity of your results, every analytical run should be a self-validating system.

-

Internal Standards: As emphasized in the protocols, the use of an internal standard is non-negotiable for quantitative work. It corrects for variations in sample volume, instrument response, and concentration.

-

Control Experiments: Analyze a "time zero" aliquot to confirm the initial concentrations and ensure no degradation has occurred prior to reaction initiation.

-

Method Orthogonality: When possible, confirm results from one technique with another (e.g., confirm HPLC-derived conversion rates with NMR). Discrepancies can reveal underlying issues like compound instability on an HPLC column or NMR signal suppression.

Conclusion

The effective monitoring of reactions involving this compound is achieved through the intelligent application of modern analytical techniques. ¹⁹F NMR offers unparalleled specificity for tracking the fluorination event, while ¹H NMR and HPLC provide a broader view of all reaction components. By understanding the principles behind these methods and adhering to rigorous, self-validating protocols, researchers can accelerate discovery, optimize processes, and deliver robust, high-quality chemical transformations.

References

-

Organic Syntheses. (n.d.). 1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole. Retrieved from [Link]

-

MDPI. (2023). Recent Advances in Fluorinated Colloidal Nanosystems for Biological Detection and Surface Coating. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for Iodine. Retrieved from [Link]

-

Jagannathan, J. (2021). Reaction Monitoring Tutorial. YouTube. Retrieved from [Link]

-

MDPI. (2021). Sustainable Methods in Hypervalent Iodine Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. Retrieved from [Link]

-

ACS Publications. (2024). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. Retrieved from [Link]

-

Europe PMC. (n.d.). [18F]Fluoro-benziodoxole: A no-carrier-added electrophilic fluorinating reagent. Rapid, simple radiosynthesis, purification and. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Hypervalent Iodine Compounds. Retrieved from [Link]

-

MacMillan Group, Princeton University. (2003). The Chemistry of Hypervalent Iodine. Retrieved from [Link]

-

Waser, J. (2021). Merging Hypervalent Iodine and Photoredox Chemistry for Reaction Discovery. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC. Retrieved from [Link]

-

ACS Publications. (2003). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry. Retrieved from [Link]

-

Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. Retrieved from [Link]

-

ACS Publications. (2020). Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis. Organic Letters. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

-

DiVA portal. (2022). Synthetic and Mechanistic Studies with Iodine(III) Reagents. Retrieved from [Link]

-

MDPI. (2024). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Reactivities of electrophilic N–F fluorinating reagents. Retrieved from [Link]

-

DiVA portal. (2015). Novel Applications of Benziodoxole Reagents in the Synthesis of Organofluorine Compounds. Retrieved from [Link]

-

PubMed. (2006). Synthesis and evaluation of fluorogenic reagents for simultaneous detection of peptides and proteins by HPLC in two different samples. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. PMC. Retrieved from [Link]

-

ACS Publications. (2013). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Retrieved from [Link]

-

Durham e-Theses. (2012). Electrophilic fluorination methodology. Retrieved from [Link]

-

National Center for Biotechnology Information. (2009). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC. Retrieved from [Link]

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. Hypervalent Iodine Compounds [organic-chemistry.org]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]

- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. NMR | Fluorine Spectroscopy [nmr.oxinst.com]

- 8. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. ANALYTICAL METHODS - Toxicological Profile for Iodine - NCBI Bookshelf [ncbi.nlm.nih.gov]

Troubleshooting & Optimization

effect of solvent on 1-Fluoro-3,3-dimethyl-1,2-benziodoxole reactivity

Welcome to the technical support center for 1-Fluoro-3,3-dimethyl-1,2-benziodoxole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile fluorinating agent. Here, we will delve into the critical role of solvent selection on the reactivity of this compound, offering practical advice in a user-friendly question-and-answer format.

Understanding the Reagent: A Note on Stability

This compound is a powerful electrophilic fluorinating agent. However, its reactivity is intrinsically linked to its stability. The iodine-fluorine bond is thermally labile, and the compound is known to decompose on silica gel[1]. This necessitates careful handling and purification. Furthermore, this reagent is sensitive to certain common laboratory practices, such as drying with magnesium sulfate, which can lead to unwanted side reactions. A thorough understanding of these properties is crucial for successful and reproducible experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My fluorination reaction is sluggish or not proceeding to completion. Could the solvent be the issue?

A1: Absolutely. The choice of solvent is critical in modulating the reactivity of this compound. The polarity and coordinating ability of the solvent can significantly influence the rate and efficiency of the fluorination reaction.

-

Expertise & Experience: Hypervalent iodine reagents, like the one , are electrophilic in nature. Their reactivity is enhanced in solvents that can support the polarization of the I-F bond, making the iodine center more susceptible to nucleophilic attack by the substrate. Polar aprotic solvents are generally preferred for this reason. They can solvate the charged intermediates and transition states that form during the reaction, thereby lowering the activation energy. In contrast, nonpolar solvents may not sufficiently stabilize these species, leading to slower reaction rates.

-

Troubleshooting Steps:

-

Solvent Swap: If you are using a nonpolar solvent such as hexane or toluene, consider switching to a polar aprotic solvent like acetonitrile (MeCN) or dichloromethane (DCM). Acetonitrile is often an excellent choice for promoting fluorination reactions with this reagent[1].

-

Concentration Adjustment: Ensure your reagents are sufficiently concentrated. Dilute conditions can slow down bimolecular reactions.

-

Temperature Increase: Cautiously increasing the reaction temperature can enhance the rate. However, be mindful of the thermal lability of the reagent and the potential for side product formation at elevated temperatures[1].

-

Q2: I am observing significant side product formation. How can my solvent choice mitigate this?

A2: Side product formation is a common issue and is often linked to the reactivity of the solvent itself or its inability to temper the reactivity of the fluorinating agent.

-

Expertise & Experience: Protic solvents, such as alcohols or water, are generally not recommended for use with this compound. The lone pairs on the oxygen atom of a protic solvent can act as nucleophiles, competing with your substrate and leading to the formation of byproducts. Furthermore, the acidic protons of protic solvents can potentially react with the substrate or the product. In some cases, even seemingly inert drying agents can be problematic. For instance, using anhydrous magnesium sulfate (MgSO₄) to dry a solution containing this compound has been reported to cause the displacement of the fluoride by the sulfate dianion, leading to an undesired side reaction.

-

Troubleshooting Steps:

-

Solvent Purity: Ensure your solvent is anhydrous. The presence of water can lead to hydrolysis of the reagent or other unwanted side reactions.

-

Avoid Protic Solvents: If your protocol uses a protic solvent, explore alternatives. If the substrate has poor solubility in common aprotic solvents, a mixture of solvents or a different polar aprotic solvent with higher solubilizing power, like DMF (with caution, see Q4), might be necessary.

-

Drying Agent Selection: Avoid using MgSO₄. Instead, consider drying the organic solution by co-evaporation with a non-reactive solvent like benzene or toluene, or by passing it through a plug of anhydrous sodium sulfate (Na₂SO₄).

-

Q3: My reaction yield is inconsistent. How can I improve reproducibility?

A3: Inconsistent yields often point to issues with reagent stability, reaction setup, or subtle variations in reaction conditions.

-

Expertise & Experience: The stability of this compound can be solvent-dependent. Some studies on analogous hypervalent iodine(V) fluorides have shown that coordinating solvents like acetonitrile can stabilize the reagent, potentially through halogen bonding. This stabilization can lead to more consistent reactivity and higher yields.

-

Troubleshooting Steps:

-

Standardize Your Solvent: Use a high-purity, anhydrous grade of your chosen solvent for all reactions to minimize variability. Acetonitrile is a good starting point for establishing a reproducible protocol.

-

Inert Atmosphere: While the reagent is generally considered air-stable for handling, performing reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent potential side reactions with atmospheric moisture and oxygen, especially for sensitive substrates or prolonged reaction times.

-

Fresh Reagent: Due to its thermal lability, it is advisable to use a fresh batch of the fluorinating agent or one that has been stored properly at a low temperature and protected from light.

-

Q4: Are there any solvents I should avoid altogether?

A4: Yes, some solvents are known to be incompatible with electrophilic fluorinating agents.

-

Expertise & Experience: Solvents that are readily oxidized or can act as strong nucleophiles should be avoided. For example, with some highly reactive N-F type electrophilic fluorinating agents, solvents like DMF, pyridine, and DMSO can react exothermically. While the reactivity of this compound is more moderate, it is prudent to be cautious with these solvents, especially at elevated temperatures.

-

Recommended Solvents:

-

Polar Aprotic: Acetonitrile (MeCN), Dichloromethane (DCM)

-

Nonpolar: Hexane, Toluene (use with the expectation of slower reaction rates)

-

-

Solvents to Use with Caution:

-

Tetrahydrofuran (THF): Can contain peroxides which may lead to side reactions. Use freshly distilled THF.

-

Dimethylformamide (DMF): May be suitable for some substrates but monitor for side reactions.

-

-

Solvents to Avoid:

-

Protic solvents (e.g., methanol, ethanol, water)

-

Strongly coordinating and nucleophilic solvents (e.g., pyridine)

-

Solvent Property Data Table

| Solvent | Dielectric Constant (ε) | Polarity | Type | Boiling Point (°C) | Comments |

| Acetonitrile (MeCN) | 37.5 | Polar | Aprotic | 82 | Generally an excellent choice, can stabilize the reagent. |

| Dichloromethane (DCM) | 9.1 | Polar | Aprotic | 40 | A common and effective solvent for many fluorinations. |

| Tetrahydrofuran (THF) | 7.6 | Polar | Aprotic | 66 | Use with caution due to potential peroxide impurities. |

| Toluene | 2.4 | Nonpolar | Aprotic | 111 | Slower reaction rates are expected. |

| Hexane | 1.9 | Nonpolar | Aprotic | 69 | Very slow reaction rates are likely. |

| Methanol (MeOH) | 32.7 | Polar | Protic | 65 | Not Recommended. Can lead to side reactions. |

Experimental Protocols

General Protocol for the Monofluorination of a β-Ketoester

This protocol is adapted from a reported procedure and serves as a good starting point for optimization.

-

Reaction Setup: To a solution of the β-ketoester (1.0 equiv) in anhydrous dichloromethane (DCM) is added this compound (1.2 equiv).

-

Reaction Conditions: The reaction mixture is stirred at room temperature.

-

Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The aqueous layer is extracted with DCM. The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel. Note: The fluorinating reagent decomposes on silica gel, so ensure the reaction has gone to completion before purification.

Visualizing the Role of the Solvent

The solvent's role can be conceptualized as influencing the equilibrium and transition state of the fluorination reaction.

Caption: Solvent effect on the activation energy (Ea) of fluorination.

Troubleshooting Workflow

Sources

troubleshooting low conversion in fluorination of deactivated substrates

Technical Support Center: Fluorination of Deactivated Substrates

Welcome to the technical support center for troubleshooting low conversion in the fluorination of deactivated substrates. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with these demanding reactions. The following content is structured in a question-and-answer format to directly address common issues and provide actionable, scientifically-grounded solutions.

Initial Troubleshooting Workflow

Before diving into specific issues, it's crucial to approach troubleshooting systematically. Low conversion is rarely due to a single factor but often a combination of suboptimal parameters. The following workflow provides a logical progression for diagnosing the root cause of poor reaction performance.

Caption: General troubleshooting workflow for low conversion.

Frequently Asked Questions & Troubleshooting Guides

Part 1: Issues with Reagents and Substrates

Q1: My conversion is poor when attempting to fluorinate an electron-deficient arene using an electrophilic fluorinating agent like Selectfluor®. What are the most likely causes related to the substrate itself?

A1: This is a common and fundamental challenge. Deactivated aromatic rings are inherently poor nucleophiles, making them less reactive towards electrophilic fluorinating agents. The core issue is an electronic mismatch.

-

Insufficient Activation: Your substrate may simply not be electron-rich enough to react efficiently. Electrophilic fluorination works best on electron-rich aromatic compounds.[1] For highly deactivated systems (e.g., those with multiple nitro or cyano groups), this pathway is often not viable without a catalyst to either activate the substrate or the fluorinating agent.

-

C-H vs. Pre-functionalized Site: If you are attempting a direct C-H fluorination, the barrier is even higher. Direct C-H fluorination of electron-deficient azaarenes, for example, is difficult due to the high energy of the intermediate that would be formed.[2] It is often more effective to fluorinate a pre-functionalized site, such as an aryl halide or a phenol.

-

Catalyst Poisoning: If your substrate contains functional groups known to coordinate strongly to transition metals (e.g., unprotected thiols, certain nitrogen heterocycles), they can poison your catalyst if you are using a metal-catalyzed approach.

Q2: I am attempting a nucleophilic aromatic substitution (SNA_r_) on a deactivated aryl halide with a fluoride source (e.g., CsF, KF), but see little to no product. Why is this failing?

A2: While seemingly counterintuitive for a deactivated system, S_N_Ar reactions have specific electronic requirements that must be met.

-

Insufficient Activation by Electron-Withdrawing Groups (EWGs): For an S_N_Ar reaction to proceed, the aromatic ring must be significantly "activated" by the presence of strong EWGs (like -NO₂, -CN, -CF₃).[3][4] These groups are necessary to stabilize the negative charge of the crucial Meisenheimer intermediate.[3]

-

Incorrect Positioning of EWGs: The placement of these EWGs is critical. They must be located ortho or para to the leaving group (the halide).[3][4] An EWG in the meta position does not effectively delocalize the negative charge of the intermediate, leading to a drastically slower reaction rate and low yield.[3]

-

Fluoride Source and "Naked" Fluoride: The reactivity of the fluoride anion is a key challenge. It has a strong tendency to form hydrogen bonds, which reduces its nucleophilicity.[5] Conversely, completely "naked" fluoride is highly basic and can lead to undesired side reactions.[5] The choice of fluoride salt and the presence of any protic impurities are therefore critical. Using anhydrous fluoride sources like spray-dried KF or CsF, often in combination with a phase-transfer catalyst (e.g., 18-crown-6), is essential to generate a sufficiently nucleophilic, non-basic fluoride source.[5]

-

Leaving Group Ability in S_N_Ar: In S_N_Ar, the rate-determining step is typically the nucleophilic attack on the ring, not the departure of the leaving group.[6][7] Fluorine's high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon highly electrophilic and susceptible to attack.[6][7] This is why the leaving group ability in S_N_Ar is often the reverse of that in S_N_2 reactions: F > Cl > Br > I.[4][6] If your leaving group is I or Br, you may need more forcing conditions compared to Cl or F.

Q3: My fluorinating reagent (e.g., PhenoFluor, DAST) seems to be decomposing. What precautions should I take?

A3: Many fluorinating reagents are highly moisture-sensitive.

-

Hydrolysis: Reagents like PhenoFluor are sensitive to moisture and will hydrolyze, leading to unproductive consumption of the reagent.[8] It is imperative to use anhydrous solvents and reagents. The cesium fluoride (CsF) often used with PhenoFluor is hygroscopic and must be rigorously dried, for example, by heating under vacuum at 200 °C for 24 hours.[8]

-

Thermal Stability: Deoxyfluorination reagents like DAST (diethylaminosulfur trifluoride) have limited thermal stability and can decompose exothermically. It is crucial to follow recommended temperature limits. More stable alternatives like XtalFluor-E and XtalFluor-M have been developed.[9]

-

Handling: Always handle such reagents under an inert atmosphere (e.g., in a glovebox) and store them appropriately.[8] For reagents like PhenoFluor, using a pre-prepared, anhydrous solution in a solvent like toluene can improve reliability and ease of handling.[8]

Part 2: Reaction Condition Optimization

Q4: I am using a palladium-catalyzed method to fluorinate a deactivated aryl bromide, but the main product is the hydrodehalogenated arene. What is causing this and how can I fix it?

A4: Hydrodehalogenation is a common and frustrating side reaction in palladium-catalyzed cross-coupling. It suggests that the catalytic cycle is being intercepted before the desired C-F bond formation can occur.

-

Mechanism of Hydrodehalogenation: This side reaction often involves water as a hydrogen source.[10] The product distribution between the desired fluorination and the undesired hydrodehalogenation can be influenced by the choice of phosphine ligand.[10]

-

Ligand Choice: The ligand is paramount. For the challenging Ar-F reductive elimination step from the Pd(II) intermediate, sterically hindered biaryl monophosphine ligands are often required.[11][12] These bulky ligands help facilitate the difficult C-F bond-forming step and can prevent catalyst aggregation.[12] If your current ligand is not promoting reductive elimination effectively, the palladium intermediate may follow an alternative pathway leading to hydrodehalogenation.

-

Reaction Setup: Rigorously anhydrous conditions are crucial. The use of pre-dried reagents and solvents, and setting up the reaction in a glovebox can minimize this side reaction.[11]

Below is a protocol for screening ligands to address this issue.

Protocol: Ligand Screening for Minimizing Hydrodehalogenation

-

Preparation (in a glovebox):

-

Prepare a stock solution of your palladium precatalyst (e.g., Pd₂(dba)₃ or a suitable Pd(II) salt) in anhydrous dioxane.

-

Prepare separate stock solutions of various biaryl monophosphine ligands (e.g., SPhos, XPhos, RuPhos, and AdBrettPhos) in anhydrous dioxane. The Pd:Ligand ratio should typically be 1:2.

-

Prepare a stock solution containing your aryl bromide substrate and an internal standard (e.g., dodecane) in anhydrous dioxane.

-

-

Reaction Setup:

-

To an array of reaction vials, add your anhydrous fluoride source (e.g., CsF, previously dried).

-

Add the palladium precatalyst stock solution to each vial.

-

Add a different ligand stock solution to each respective vial.

-

Initiate the reactions by adding the substrate/internal standard stock solution.

-

-

Execution:

-

Seal the vials and place them in a pre-heated aluminum reaction block outside the glovebox.

-

Stir the reactions at the desired temperature (e.g., 110 °C) for a set time (e.g., 12-24 hours).

-

-

Analysis:

-

After cooling, quench the reactions with water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Analyze the organic layer by GC-MS or LC-MS to determine the ratio of the desired aryl fluoride to the hydrodehalogenated byproduct.

-

-

Interpretation:

-

Identify the ligand that provides the highest ratio of fluorination to hydrodehalogenation. This ligand is the optimal choice for promoting the desired C-F reductive elimination over competing side reactions.

-

Q5: My reaction is clean but the conversion stalls at a low level, even after extended reaction times. What should I try?

A5: Stalled reactions often point to catalyst deactivation or an insufficient driving force.

-

Temperature: Many fluorination reactions, especially on deactivated systems, require significant thermal energy. A common temperature range is 80-120 °C.[5][13] If you are running the reaction at a lower temperature, a simple, incremental increase may be all that is needed.

-

Solvent: The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, or acetonitrile are commonly used because they can help dissolve inorganic fluoride salts and stabilize charged intermediates.[6] If your current solvent is not sufficiently polar, switching to one of these may improve the reaction rate.

-

Catalyst Loading: While not always the most elegant solution, increasing the catalyst loading (e.g., from 2 mol% to 5 or 10 mol%) can sometimes overcome slow turnover or partial deactivation to drive the reaction to completion.

Part 3: Advanced Strategies for Stubborn Substrates

Q6: I've optimized conditions, but my deactivated heterocyclic substrate still fails to undergo fluorination. Are there alternative strategies?

A6: Deactivated heterocycles are among the most challenging substrates. When standard thermal methods (S_N_Ar, Pd-coupling) fail, you may need to consider a completely different activation mode.

-

Photoredox Catalysis: This has emerged as a powerful tool for C-H functionalization under mild conditions.[14][15] For C-H fluorination, photoredox catalysis can enable the activation of otherwise inert C-H bonds in complex molecules.[16] This approach avoids the need for pre-functionalization (e.g., halogenation) and can offer unique selectivity.[16] The mechanism often involves a photocatalyst that, upon excitation by visible light, initiates a single-electron transfer (SET) process, generating a radical intermediate that can then be trapped by a fluorine source like Selectfluor®.[14][17]

-

Deoxyfluorination of Heteroaryl Alcohols: If your heterocycle can be prepared as a corresponding alcohol or phenol, deoxyfluorination is a powerful alternative. Reagents like PhenoFluor have been successfully applied to the deoxyfluorination of heteroaromatics.[8] This strategy transforms a readily available hydroxyl group into a C-F bond, bypassing issues of low ring reactivity.

The diagram below illustrates the conceptual difference between a traditional S_N_Ar approach and a modern photoredox C-H fluorination strategy.

Caption: Comparison of SNAr and Photoredox Fluorination Pathways.

Data Summary Table

The choice of fluorinating agent is critical. The table below summarizes common electrophilic agents suitable for various substrate types.

| Reagent Name | Acronym | Structure | Oxidizing Strength | Key Characteristics & Applications |

| Selectfluor® | F-TEDA-BF₄ | [Image of Selectfluor structure] | High | Bench-stable, crystalline solid. Widely applicable in metal-catalyzed, photocatalytic, and electrochemical fluorinations.[18] |

| N-Fluorobenzenesulfonimide | NFSI | [Image of NFSI structure] | High | Stable, crystalline solid. Often preferred for its stability and use in both mono- and difluorination reactions.[18] |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | [Image of NFOBS structure] | Moderate | Useful for fluorinating carbon-centered nucleophiles like Grignard reagents and enolates.[1] |

References

- Troubleshooting low yields in nucleophilic substitution of fluoropyridines. Benchchem.

- Technical Support Center: Troubleshooting Low Yield in Nucleophilic Aromatic Substitution for Azides. Benchchem.

- Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central.

- Electrophilic fluorination. Wikipedia.

- Current Trends in Practical Fluorination Chemistry. Thermo Fisher Scientific.

- Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI.

- Development of N-F fluorinating agents and their fluorinations: Historical perspective. PubMed Central.

- The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. DSpace@MIT.

- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

- Development and application of decatungstate catalyzed C–H 18 F- and 19 F-fluorination, fluoroalkylation and beyond. The Royal Society of Chemistry.

- Palladium-Catalyzed Arylation of Fluoroalkylamines. PubMed Central.

- Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. Journal of the American Chemical Society.

- Photoredox-Catalyzed C–H Functionalization Reactions. Chemical Reviews.

- 15.4: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.

- Cu-Mediated C–H 18F-Fluorination of Electron-Rich (Hetero)arenes. PubMed Central.

- Pd-Catalyzed Fluorination. ACS GCI Pharmaceutical Roundtable Reagent Guides.

- PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics. Organic Process Research & Development.

- Photoredox Catalysis in Fluorination and Trifluoromethylation Reactions. Request PDF.

- Photoredox Catalysis in Organic Chemistry. ACS Publications.

- ELECTRON DEFICIENT FLUOROARENES: BRIDGING DEOXYFLUORINATION AND ANION-π INTERACTIONS TO PRODUCE NEW FLUORINATION REAGENTS. USD RED.

- 18F-Fluorination: Challenge and Opportunity for Organic Chemists. PubMed Central.

- Fluorination Approaches. Synthetic Methods in Drug Discovery: Volume 2.

- 18F-Fluorination: Challenge and Opportunity for Organic Chemists. ACS Publications.

- Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Macmillan Group.

- Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. MDPI.

- Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. The Weizmann Institute of Science.

Sources

- 1. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. books.rsc.org [books.rsc.org]

- 10. Research Portal [weizmann.esploro.exlibrisgroup.com]

- 11. dspace.mit.edu [dspace.mit.edu]

- 12. Pd-Catalyzed Fluorination - Wordpress [reagents.acsgcipr.org]

- 13. 18F-Fluorination: Challenge and Opportunity for Organic Chemists - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Development and application of decatungstate catalyzed C–H 18 F- and 19 F-fluorination, fluoroalkylation and beyond - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04027E [pubs.rsc.org]

- 17. macmillan.princeton.edu [macmillan.princeton.edu]

- 18. mdpi.com [mdpi.com]

Technical Support Center: Optimizing Catalyst Loading in Reactions with 1-Fluoro-3,3-dimethyl-1,2-benziodoxole

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for optimizing catalyst loading in fluorination reactions utilizing 1-Fluoro-3,3-dimethyl-1,2-benziodoxole. This guide is designed to provide you with in-depth technical insights, troubleshooting strategies, and practical protocols to enhance the efficiency and success of your experiments. As a powerful and versatile electrophilic fluorinating agent, this compound is instrumental in the synthesis of fluorinated organic compounds, which are of significant interest in pharmaceutical and agrochemical development.[1] Proper optimization of catalyst loading is critical to achieving high yields, selectivity, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst loading range for reactions involving this compound?

A1: The optimal catalyst loading is highly dependent on the specific reaction, substrate, and catalyst type (e.g., Lewis acid, transition metal). However, a general starting point for optimization is typically in the range of 5 to 20 mol%.[2] For particularly efficient catalysts or highly reactive substrates, loadings as low as 1-2 mol% may be sufficient. Conversely, for challenging transformations, higher loadings may be necessary. It is always recommended to perform a catalyst loading screen to determine the optimal concentration for your specific system.

Q2: How does catalyst loading impact the reaction rate and yield?

A2: Generally, increasing the catalyst loading will increase the reaction rate, leading to a shorter reaction time. However, this relationship is not always linear. At a certain point, increasing the catalyst concentration may not significantly increase the rate further and could lead to diminishing returns in terms of yield. In some cases, excessively high catalyst loadings can even lead to the formation of side products or catalyst deactivation, ultimately reducing the overall yield.

Q3: Can the catalyst loading affect the selectivity of the reaction (e.g., chemo-, regio-, or enantioselectivity)?